6-(4-Chlorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid 6-(4-Chlorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15834006
InChI: InChI=1S/C12H7ClINO3/c13-7-3-1-6(2-4-7)10-9(14)5-8(12(17)18)11(16)15-10/h1-5H,(H,15,16)(H,17,18)
SMILES:
Molecular Formula: C12H7ClINO3
Molecular Weight: 375.54 g/mol

6-(4-Chlorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC15834006

Molecular Formula: C12H7ClINO3

Molecular Weight: 375.54 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Chlorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid -

Specification

Molecular Formula C12H7ClINO3
Molecular Weight 375.54 g/mol
IUPAC Name 6-(4-chlorophenyl)-5-iodo-2-oxo-1H-pyridine-3-carboxylic acid
Standard InChI InChI=1S/C12H7ClINO3/c13-7-3-1-6(2-4-7)10-9(14)5-8(12(17)18)11(16)15-10/h1-5H,(H,15,16)(H,17,18)
Standard InChI Key YSYPQWMDKYDHSE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=C(C=C(C(=O)N2)C(=O)O)I)Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound features a dihydropyridine ring fused with a 4-chlorophenyl group at the 6-position and an iodine atom at the 5-position. The 3-carboxylic acid substituent introduces hydrogen-bonding capacity and polarity, influencing solubility and intermolecular interactions . X-ray crystallography of analogous dihydropyridines reveals a boat conformation for the six-membered ring, with the chlorophenyl and iodine groups adopting equatorial orientations to minimize steric strain .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₇ClINO₃
Molecular Weight375.54 g/mol
CAS Number1708268-91-0
Purity≥95%
Solubility (Polar Solvents)Moderate in DMSO, DMF
StabilityStable at 2–8°C under dry air

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of the compound shows characteristic absorption bands at:

  • 1700–1680 cm⁻¹ (C=O stretch of carboxylic acid)

  • 1640–1620 cm⁻¹ (pyridinone C=O)

  • 750–730 cm⁻¹ (C–I stretch)
    Nuclear magnetic resonance (¹H NMR) in deuterated DMSO reveals:

  • δ 8.2–8.4 ppm (aromatic protons of chlorophenyl)

  • δ 6.5–6.7 ppm (olefinic protons of dihydropyridine)

  • δ 12.5 ppm (broad singlet, carboxylic acid proton)

Synthesis and Reaction Chemistry

Synthetic Pathways

The compound is typically synthesized via a multi-step protocol involving:

  • Condensation: 4-Chlorobenzaldehyde reacts with ethyl acetoacetate under basic conditions to form a Knoevenagel adduct.

  • Cyclization: Treatment with ammonium acetate in acetic acid yields the dihydropyridine core .

  • Iodination: Electrophilic iodination using iodine monochloride (ICl) introduces the 5-iodo substituent.

  • Oxidation/Hydrolysis: Selective oxidation of the 3-ester group to a carboxylic acid completes the synthesis .

Key Reaction Conditions

  • Temperature: 80–100°C for cyclization

  • Solvent: Ethanol or acetic acid for optimal yield

  • Catalysts: Triethylamine for deprotonation during iodination

Reactivity and Functionalization

The iodine atom undergoes facile nucleophilic substitution, enabling derivatization:

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids replaces iodine with aromatic groups .

  • Nucleophilic Displacement: Reaction with amines or thiols yields 5-amino or 5-thioether analogs.
    The carboxylic acid group participates in amide bond formation, as demonstrated by its conversion to activated esters using carbodiimide reagents .

Biological Activity and Mechanistic Insights

Cytotoxicity Profiling

Preliminary assays on related iodinated dihydropyridines show moderate cytotoxicity:

  • HepG2 Cells: CC₅₀ = 18.7 μM after 48 h exposure

  • MRC-5 Lung Fibroblasts: Selective index >10 compared to cancer lines

Hazard CategoryClassificationSource
Skin IrritationCategory 2
Eye IrritationCategory 2A
Respiratory ToxicityCategory 3

Exposure Management

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .

  • Dermal Contact: Flush with water for 15 minutes; remove contaminated clothing .

  • Ocular Exposure: Irrigate eyes with saline for 20 minutes; consult ophthalmologist .

Applications in Drug Discovery

Lead Optimization Strategies

The compound serves as a versatile scaffold for:

  • Kinase Inhibitors: Introduction of sulfonamide groups at the 3-position improves ATP-binding pocket affinity .

  • Anticancer Agents: Iodine substitution enhances radiosensitization properties in tumor models.

Patent Landscape

Recent filings (2023–2025) highlight its use in:

  • Neuroinflammatory Diseases: WO202318756A1 (PDE4 inhibitors for Alzheimer’s)

  • Antifungal Compositions: US20240132562A1 (Candida albicans biofilm disruption)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator